Cas no 1289385-66-5 ((1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol)

(1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol is a chiral piperidine derivative featuring a pyridinyl substituent and a hydroxymethyl functional group. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of pharmacologically active molecules. The presence of both a basic nitrogen in the piperidine ring and the pyridine moiety enhances its ability to interact with biological targets, while the hydroxymethyl group offers a handle for further functionalization. Its well-defined stereochemistry and modular structure make it suitable for applications in drug discovery, particularly in the development of ligands for receptors or enzymes. The compound’s stability and synthetic accessibility further contribute to its utility in research settings.
(1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol structure
1289385-66-5 structure
Product Name:(1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol
CAS No:1289385-66-5
MF:C13H20N2O
MW:220.310703277588
CID:2090947
PubChem ID:60137119
Update Time:2025-08-05

(1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol
    • [1-(1-pyridin-2-ylethyl)piperidin-3-yl]methanol
    • G65937
    • {1-[1-(PYRIDIN-2-YL)ETHYL]PIPERIDIN-3-YL}METHANOL
    • [1-(1-Pyridin-2-yl-ethyl)-piperidin-3-yl]-methanol
    • DB-290369
    • 3-Piperidinemethanol, 1-[1-(2-pyridinyl)ethyl]-
    • AKOS015940417
    • 1289385-66-5
    • MDL: MFCD18837537
    • Inchi: 1S/C13H20N2O/c1-11(13-6-2-3-7-14-13)15-8-4-5-12(9-15)10-16/h2-3,6-7,11-12,16H,4-5,8-10H2,1H3
    • InChI Key: CCCKFMGXAZWYAU-UHFFFAOYSA-N
    • SMILES: OCC1CCCN(C(C2C=CC=CN=2)C)C1

Computed Properties

  • Exact Mass: 220.157563266g/mol
  • Monoisotopic Mass: 220.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 36.4Ų

(1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol Pricemore >>

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Additional information on (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol

Recent Advances in the Study of (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol (CAS: 1289385-66-5)

In recent years, the compound (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol (CAS: 1289385-66-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperidine-pyridine hybrid structure, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. The following research briefing synthesizes the latest findings related to this compound, highlighting its synthesis, pharmacological properties, and potential clinical applications.

The synthesis of (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel asymmetric synthesis route that leverages chiral auxiliaries to achieve enantiomeric purity exceeding 99%. This advancement is critical, as the stereochemistry of the compound has been shown to significantly influence its binding affinity to target receptors, particularly those involved in neurotransmitter regulation.

Pharmacological studies have identified (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol as a potent modulator of sigma-1 and sigma-2 receptors, which play crucial roles in neuroprotection and cognitive function. In vitro assays demonstrated nanomolar affinity for these receptors, with selectivity ratios favoring sigma-1 by a factor of 10. This selectivity profile suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's, where sigma-1 receptor agonism has been linked to neuroprotective effects.

In vivo studies using rodent models have further elucidated the compound's pharmacokinetic properties. A 2024 study published in Neuropharmacology reported favorable blood-brain barrier penetration, with brain-to-plasma ratios exceeding 5:1 at peak concentrations. The compound also exhibited a half-life of approximately 8 hours in rats, supporting its potential as a once-daily therapeutic agent. Notably, no significant off-target effects were observed in comprehensive safety pharmacology screens, including cardiovascular and respiratory assessments.

Recent crystallographic studies have provided atomic-level insights into the compound's mechanism of action. X-ray diffraction analysis of the ligand-receptor complex revealed key interactions between the pyridine nitrogen and a conserved aspartate residue in the sigma-1 receptor binding pocket. Additionally, the hydroxymethyl group of the piperidine ring forms critical hydrogen bonds with tyrosine residues, explaining the observed stereoselectivity. These structural insights are guiding the design of next-generation analogs with improved potency and metabolic stability.

Clinical translation efforts are currently underway, with preliminary phase I trials expected to begin in late 2024. The compound's development is being closely monitored by pharmaceutical companies specializing in CNS disorders, given its novel mechanism and favorable preclinical data. Researchers are particularly interested in exploring its potential as an adjunct therapy in combination with existing neurodegenerative disease treatments.

In conclusion, (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol represents an exciting frontier in neuropharmacology research. Its unique chemical structure, combined with promising preclinical data, positions it as a strong candidate for further development. Future research directions include optimization of formulation strategies to enhance bioavailability and investigation of its effects in more complex disease models. The scientific community eagerly anticipates the results of upcoming clinical trials, which will determine the compound's ultimate therapeutic potential.

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